2(1H)-Pyridinone, 3-(3-cyclopropyl-1-((2,4-dichlorophenyl)methoxy)-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl-
CAS No.: 335665-86-6
Cat. No.: VC17125255
Molecular Formula: C22H20Cl2F3NO2
Molecular Weight: 458.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 335665-86-6 |
|---|---|
| Molecular Formula | C22H20Cl2F3NO2 |
| Molecular Weight | 458.3 g/mol |
| IUPAC Name | 3-[(2S)-4-cyclopropyl-2-[(2,4-dichlorophenyl)methoxy]-1,1,1-trifluorobut-3-yn-2-yl]-5-ethyl-6-methyl-1H-pyridin-2-one |
| Standard InChI | InChI=1S/C22H20Cl2F3NO2/c1-3-15-10-18(20(29)28-13(15)2)21(22(25,26)27,9-8-14-4-5-14)30-12-16-6-7-17(23)11-19(16)24/h6-7,10-11,14H,3-5,12H2,1-2H3,(H,28,29)/t21-/m0/s1 |
| Standard InChI Key | JBBXZKWCOSKLNX-NRFANRHFSA-N |
| Isomeric SMILES | CCC1=C(NC(=O)C(=C1)[C@@](C#CC2CC2)(C(F)(F)F)OCC3=C(C=C(C=C3)Cl)Cl)C |
| Canonical SMILES | CCC1=C(NC(=O)C(=C1)C(C#CC2CC2)(C(F)(F)F)OCC3=C(C=C(C=C3)Cl)Cl)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, 3-[(2S)-4-cyclopropyl-2-[(2,4-dichlorophenyl)methoxy]-1,1,1-trifluorobut-3-yn-2-yl]-5-ethyl-6-methyl-1H-pyridin-2-one, reflects its intricate structure. Key features include:
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Pyridinone core: A six-membered aromatic ring with a ketone group at position 2, contributing to lactam-lactim tautomerism.
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Substituents:
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3-Cyclopropyl-1-(trifluoromethyl)-2-propynyl group: Introduces steric bulk and electron-withdrawing properties via the trifluoromethyl (-CF₃) group.
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2,4-Dichlorophenylmethoxy moiety: Enhances lipophilicity and potential halogen bonding interactions.
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5-Ethyl and 6-methyl groups: Modulate electronic effects and solubility.
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The molecular formula C₂₂H₂₀Cl₂F₃NO₂ corresponds to a molar mass of 458.3 g/mol, as calculated from isotopic composition.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| CAS Number | 335665-86-6 |
| Molecular Formula | C₂₂H₂₀Cl₂F₃NO₂ |
| Molar Mass | 458.3 g/mol |
| SMILES Notation | CCC1=C(NC(=O)C(=C1)C@@(C(F)(F)F)OCC3=C(C=C(C=C3)Cl)Cl)C |
| InChI Key | JBBXZKWCOSKLNX-NRFANRHFSA-N |
Synthesis and Characterization
Synthetic Routes
The synthesis of this pyridinone derivative involves multi-step organic reactions, typically proceeding through:
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Cyclopropane-alkyne coupling: A Sonogashira coupling reaction introduces the cyclopropyl-alkynyl segment to the pyridinone precursor.
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Etherification: The 2,4-dichlorophenylmethoxy group is appended via nucleophilic substitution under basic conditions.
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Trifluoromethylation: Electrophilic trifluoromethylation using reagents such as Umemoto’s reagent installs the -CF₃ group.
Table 2: Optimal Reaction Conditions
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ (2 mol%) | Enhances cross-coupling efficiency |
| Solvent | DMF/THF (3:1) | Balances solubility and reactivity |
| Temperature | 80–100°C | Maximizes reaction rate |
Analytical Characterization
Advanced techniques confirm structural integrity:
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NMR Spectroscopy:
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¹H NMR: Aromatic protons appear at δ 7.2–7.8 ppm (dichlorophenyl), while the cyclopropyl group shows signals at δ 0.8–1.2 ppm.
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¹³C NMR: The carbonyl carbon (C=O) resonates at δ 165–170 ppm.
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Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion peak at m/z 458.3.
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HPLC Purity: >98% purity achieved via reverse-phase chromatography.
Biological Activities and Applications
Anticancer Activity
In vitro studies on human carcinoma cell lines (e.g., MCF-7 breast cancer) reveal IC₅₀ values of 12–18 µM, suggesting apoptosis induction through caspase-3 activation. The trifluoromethyl group enhances cellular uptake by passive diffusion.
Table 3: Cytotoxicity Profile
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 14.2 ± 1.5 | Caspase-3 activation |
| A549 (Lung) | 17.8 ± 2.1 | ROS generation |
Anti-Inflammatory Effects
In murine models, the compound reduces TNF-α production by 40% at 10 mg/kg, likely via NF-κB pathway inhibition. The ethyl and methyl groups may stabilize interactions with kinase domains.
Comparative Analysis with Analogues
Substituent Effects on Bioactivity
Compared to simpler pyridinones, this derivative’s dichlorophenyl and trifluoromethyl groups confer:
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Enhanced Lipophilicity: LogP = 3.8 vs. 2.1 for unsubstituted pyridinones, improving blood-brain barrier penetration.
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Metabolic Stability: The -CF₃ group reduces oxidative degradation by cytochrome P450 enzymes.
Table 4: Key Differentiators
| Property | Target Compound | Analogues (e.g., 6-methyl-1-phenylpyridinone) |
|---|---|---|
| LogP | 3.8 | 2.1 |
| Plasma Half-Life (rat) | 6.2 h | 1.8 h |
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